
4-Phenylpyrimidin-2-ol
Overview
Description
4-Phenylpyrimidin-2-ol is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyrimidine derivative with a phenyl group attached to the second position of the pyrimidine ring. This compound is known for its diverse biological activities and is a subject of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-2-ol typically involves the reaction of chalcones with bisnucleophiles. One efficient method reported involves the use of magnesium ferrite (MgFe₂O₄) magnetic nanoparticles as a catalyst. This green approach not only reduces reaction time but also yields the desired bis-pyrimidine analogues in good quantities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and environmentally friendly catalysts like MgFe₂O₄ suggests potential for industrial applications. The process involves standard organic synthesis techniques that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to various functionalized products.
Substitution: Substitution reactions, particularly at the phenyl group, are common and can yield a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are frequently employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
4-Phenylpyrimidin-2-ol derivatives have been synthesized and evaluated for their biological activities, especially as potential drug candidates. The compound's structure allows for modifications that can enhance its pharmacological properties.
Anticancer Activity:
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit promising anticancer activity. For instance, compounds derived from this structure have shown significant inhibition of various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the disruption of cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cellular proliferation.
Antimicrobial Properties:
Research has demonstrated that this compound and its derivatives possess antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) indicate that certain derivatives can effectively inhibit microbial growth, making them candidates for developing new antibiotics .
Enzyme Inhibition
Acetylcholinesterase Inhibition:
One of the notable applications of this compound is its role as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. Compounds based on this pyrimidine scaffold have been shown to inhibit AChE effectively, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Cyclin-dependent Kinase Inhibition:
The structure of this compound allows it to act as a selective inhibitor of CDKs, particularly CDK9. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader-spectrum CDK inhibitors . The structure–activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrimidine ring can significantly enhance potency and selectivity against different CDKs.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the phenyl or pyrimidine rings can lead to significant changes in potency and selectivity.
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
-
Anticancer Studies:
A series of derivatives were synthesized and tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating strong anticancer potential . -
Neuroprotective Effects:
In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress by inhibiting AChE, thus preserving acetylcholine levels and enhancing cognitive function in models of Alzheimer's disease . -
Antimicrobial Screening:
Comprehensive evaluations against multiple bacterial strains revealed that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 4-Phenylpyrimidin-2-ol involves its interaction with various molecular targets. It acts as an allosteric modulator at certain receptors, influencing signal transduction pathways. For example, it has been studied for its effects on the M1 muscarinic acetylcholine receptors, where it modulates agonist affinity and enhances receptor activity .
Comparison with Similar Compounds
- 2-Phenylpyrimidin-4-ol
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine
- 5-Imidazol-2-yl-4-phenylpyrimidin-2-yl
Comparison: 4-Phenylpyrimidin-2-ol is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct pharmacological properties, particularly in its interaction with specific receptors and enzymes .
Biological Activity
4-Phenylpyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case reports.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of a phenyl group at the 4-position enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study synthesized several derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and antifungals like clotrimazole.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | Standard Comparison | MIC (µg/mL) |
---|---|---|---|
Compound 4 | Antifungal | Clotrimazole | 16 |
Compound 5 | Antibacterial | Ciprofloxacin | 32 |
The minimum inhibitory concentration (MIC) values reflect the effectiveness of these compounds against specific bacterial and fungal strains, demonstrating their potential as therapeutic agents in treating infections .
Anticancer Activity
Research has also explored the anticancer potential of this compound. A derivative known as WQE-134 was identified as a dual inhibitor of nitric oxide synthase and demonstrated significant anticancer activity in vitro against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development in cancer therapy .
Case Study: WQE-134
In a specific study involving WQE-134, the compound was tested against human cancer cell lines. The results showed:
- IC50 Values : The IC50 values for WQE-134 ranged from 10 to 25 µM across different cancer cell lines.
- Mechanism : The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. Compounds derived from it have shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives
Compound | COX Inhibition Type | IC50 (µM) |
---|---|---|
Compound A | COX-1 | 15 |
Compound B | COX-2 | 20 |
These findings suggest that derivatives of this compound could be developed into anti-inflammatory agents with therapeutic applications for conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components. Studies have established structure–activity relationships (SAR) that indicate how modifications to the phenyl or pyrimidine rings can enhance or diminish biological activity.
Key Findings:
Properties
IUPAC Name |
6-phenyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDORHCBMWSQLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344734 | |
Record name | 4-phenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-31-9 | |
Record name | 4-phenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method employed for these 4-phenylpyrimidin-2-ol derivatives?
A1: The research highlights a green chemistry approach for synthesizing these novel bis-heterocycles. Instead of conventional methods, the researchers utilized magnesium ferrite (MgFe2O4) nanoparticles as a catalyst. [, , ] This method offers several advantages:
- Efficiency: The catalyst significantly speeds up the reaction, reducing the synthesis time compared to traditional approaches. [, , ]
- Yield: The reported yields of the desired bis-pyrimidine analogues are good, demonstrating the effectiveness of this synthetic route. []
Q2: What are the potential applications of these newly synthesized compounds?
A2: The synthesized 6,6’-(1,4-phenylene)bis(this compound) derivatives, including those with -2-amine and -2-thiol substitutions, have shown promising results as antimicrobial agents. [, , ] Laboratory testing revealed a good range of activity against both Gram-positive and Gram-negative bacteria, as well as against certain fungi. [] This suggests their potential for development into novel antibiotic drugs.
Q3: How were these novel compounds characterized?
A3: The researchers employed various spectroscopic techniques to confirm the structures of the synthesized compounds:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were utilized to determine the proton and carbon environments within the molecules. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provided information about the functional groups present in the molecules. []
- Mass Spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the synthesized compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.